3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one
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Overview
Description
3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one is an organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-acetyl-6-methyl-4H-pyran-4-one in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-acetyl-2-fluorophenyl)(phenyl)amino]propanenitrile
- N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide
Uniqueness
3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12FNO3 |
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Molecular Weight |
261.25 g/mol |
IUPAC Name |
3-acetyl-2-(4-fluoroanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3 |
InChI Key |
OHGQWLSDDUPKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)F)C(=O)C |
Origin of Product |
United States |
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